molecular formula C23H46O B14397407 2-Octyl-3-tridecyloxirane CAS No. 87375-79-9

2-Octyl-3-tridecyloxirane

Cat. No.: B14397407
CAS No.: 87375-79-9
M. Wt: 338.6 g/mol
InChI Key: ABEVMMJCCLROBC-UHFFFAOYSA-N
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Description

2-Octyl-3-tridecyloxirane is an organic compound with the molecular formula C23H46O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by its unique structure, which includes an octyl group and a tridecyl group attached to the oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-3-tridecyloxirane typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

2-Octyl-3-tridecyloxirane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Octyl-3-tridecyloxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Octyl-3-tridecyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is the basis for its antimicrobial and antifungal activities, as it can disrupt the function of essential enzymes and proteins in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Tridecyloxirane
  • 2-Octyl-3-dodecyloxirane
  • 2-Octyl-3-tetradecyloxirane

Uniqueness

2-Octyl-3-tridecyloxirane is unique due to its specific combination of an octyl group and a tridecyl group attached to the oxirane ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

CAS No.

87375-79-9

Molecular Formula

C23H46O

Molecular Weight

338.6 g/mol

IUPAC Name

2-octyl-3-tridecyloxirane

InChI

InChI=1S/C23H46O/c1-3-5-7-9-11-12-13-14-15-17-19-21-23-22(24-23)20-18-16-10-8-6-4-2/h22-23H,3-21H2,1-2H3

InChI Key

ABEVMMJCCLROBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1C(O1)CCCCCCCC

Origin of Product

United States

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